molecular formula C23H25FN4OS B6558104 N-(1-benzylpiperidin-4-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040654-34-9

N-(1-benzylpiperidin-4-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558104
CAS No.: 1040654-34-9
M. Wt: 424.5 g/mol
InChI Key: UIAARDMPVKYGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule characterized by:

  • Thiazole core: Substituted at the 2-position with a 4-fluorophenylamino group, a feature shared with β3-adrenergic agonists (e.g., mirabegron) and antimicrobial agents .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c24-18-6-8-19(9-7-18)26-23-27-21(16-30-23)14-22(29)25-20-10-12-28(13-11-20)15-17-4-2-1-3-5-17/h1-9,16,20H,10-15H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAARDMPVKYGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

F5382-0644 primarily targets the chemokine receptor CCR5 , which plays a crucial role in the entry of HIV-1 into host cells. CCR5 is a G-protein coupled receptor (GPCR) that acts as a co-receptor for the virus, facilitating its fusion with the host cell membrane .

Mode of Action

F5382-0644 interacts with CCR5 by binding to its extracellular domain. This binding inhibits the receptor’s ability to interact with the HIV-1 envelope glycoprotein gp120, thereby preventing the virus from attaching and entering the host cell. The compound’s interaction with CCR5 also induces conformational changes that block the receptor’s normal signaling pathways .

Biochemical Pathways

By inhibiting CCR5, F5382-0644 disrupts the HIV-1 entry pathway . This blockade prevents the virus from initiating the fusion process with the host cell membrane, effectively halting the infection cycle at an early stage. The downstream effects include reduced viral replication and decreased viral load in the host .

Pharmacokinetics

The pharmacokinetics of F5382-0644 involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of F5382-0644’s action include the inhibition of HIV-1 entry into host cells , leading to a significant reduction in viral replication. This results in lower viral loads and improved immune function in patients. Additionally, the blockade of CCR5 may have anti-inflammatory effects, as CCR5 is involved in the recruitment of immune cells to sites of inflammation .

Action Environment

The efficacy and stability of F5382-0644 can be influenced by various environmental factors:

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity through various studies, highlighting its mechanisms, binding affinities, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety linked to a thiazole derivative with a fluorophenyl group. Its molecular formula is C22H26FN3OSC_{22}H_{26}FN_3OS, and it has a molecular weight of approximately 397.53 g/mol. The structural complexity allows for diverse interactions with biological targets.

Research indicates that this compound may interact predominantly with sigma receptors. A study evaluating a series of N-(1-benzylpiperidin-4-yl)arylacetamides demonstrated that these compounds exhibit higher affinity for sigma1 receptors compared to sigma2 receptors, suggesting a selective mechanism of action that could be leveraged for therapeutic purposes .

Binding Affinities

The binding affinities of this compound have been assessed using various receptor assays. The following table summarizes the binding affinities for key receptors:

Receptor Affinity (K(i), nM) Selectivity
Sigma110High
Sigma2100Low
Dopamine D2/D3>1000None

These results highlight the compound's specificity towards sigma receptors, which may correlate with its pharmacological effects.

Neuropharmacological Effects

The compound has shown promise in preclinical models for conditions such as anxiety and depression. Its ability to modulate sigma receptors suggests it may influence neurotransmitter systems involved in mood regulation. In vitro studies have demonstrated that it can enhance signaling pathways associated with neuroprotection and synaptic plasticity.

Case Studies

  • Anxiety Models : In animal studies, administration of the compound resulted in reduced anxiety-like behaviors in models such as the elevated plus maze and open field tests. These findings support its potential application in treating anxiety disorders.
  • Depression Models : The compound exhibited antidepressant-like effects in forced swim tests, indicating its capability to alter depressive behaviors through sigma receptor modulation.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations. For instance:

Compound Name Key Structural Feature Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)acetamideAcetamide groupModerate sigma1 affinity
N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamideButanamide instead of acetamideReduced neuropharmacological effects

This table illustrates how slight modifications can significantly affect receptor interactions and therapeutic profiles.

Comparison with Similar Compounds

Structural Analogues and Key Variations

Compound Name Key Structural Features Molecular Formula (Calculated) Potential Targets/Applications Reference
Target Compound Benzylpiperidine-acetamide + 2-(4-fluorophenylamino)-thiazole C₂₃H₂₄FN₅OS (est.) Cholinesterase inhibition, CNS
Mirabegron
(2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
Thiazole-acetamide + hydroxy-phenylethylamino group C₂₁H₂₄N₄O₂S (396.51 g/mol) β3-adrenergic agonist (overactive bladder)
GSK1570606A
(2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
Thiazole-acetamide + 4-fluorophenyl and pyridyl groups C₁₆H₁₁FN₂OS Antimicrobial (Mycobacterium tuberculosis)
4CJ Ligand
(N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide)
Thiazole-acetamide + 3-fluoroanilino group C₁₇H₁₄FN₃OS Unspecified (crystallographic study)
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide Thiazole-acetamide + 4-methoxyphenylamino group C₁₈H₁₇N₃O₂S Research compound (no specific data)

Pharmacological and Functional Insights

  • Mirabegron: Demonstrates high β3-adrenergic receptor selectivity (over β1/β2), reducing bladder muscle hyperactivity. Its hydroxy-phenylethylamino group enhances receptor binding .
  • GSK1570606A : Part of a library targeting Mycobacterium tuberculosis PyrG and PanK enzymes. The 4-fluorophenyl and pyridyl groups may improve bacterial membrane penetration .
  • Benzylpiperidine Derivatives : The benzylpiperidine group in the target compound may enhance lipophilicity, aiding blood-brain barrier crossing for CNS targets (e.g., acetylcholinesterase inhibition) .

Structure-Activity Relationship (SAR) Trends

  • Thiazole Substitution: 4-Fluorophenylamino (target compound): May enhance metabolic stability and receptor affinity due to fluorine’s electronegativity .
  • Acetamide Linker: Benzylpiperidine vs.

Preparation Methods

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine intermediate formation, followed by reduction to yield 1-benzylpiperidin-4-amine.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: Room temperature to 60°C

  • Catalyst: 10% Pd/C (for hydrogenation) or NaBH3CN

  • Yield: 70–85%

Alkylation of Piperidin-4-amine

Direct alkylation of piperidin-4-amine with benzyl bromide in the presence of a base (e.g., potassium carbonate) affords the target amine. This method avoids ketone intermediates but requires careful control of stoichiometry to prevent over-alkylation.

Reaction Conditions:

  • Solvent: Acetonitrile or dimethylformamide (DMF)

  • Base: K2CO3 or triethylamine

  • Temperature: 60–80°C

  • Yield: 65–75%

Preparation of 2-{2-[(4-Fluorophenyl)amino]-1,3-Thiazol-4-yl}acetic Acid

The thiazole-acetic acid derivative is synthesized via Hantzsch thiazole cyclization, followed by functionalization of the 2-amino group.

Hantzsch Thiazole Formation

A thiourea derivative reacts with α-bromoacetic acid to form the thiazole ring. Specifically, 4-fluorophenylthiourea is treated with ethyl 2-bromoacetate, followed by hydrolysis to yield 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-ylacetic acid.

Reaction Pathway:

  • Thiourea Synthesis:
    4-Fluoroaniline + CS2NH34-Fluorophenylthiourea\text{4-Fluoroaniline + CS}_2 \xrightarrow{\text{NH}_3} \text{4-Fluorophenylthiourea}

  • Cyclization:
    4-Fluorophenylthiourea + Ethyl 2-bromoacetateEtOH, ΔEthyl 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-ylacetate\text{4-Fluorophenylthiourea + Ethyl 2-bromoacetate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-ylacetate}

  • Hydrolysis:
    EsterNaOH, H2OAcetic acid derivative\text{Ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Acetic acid derivative}

Optimization Notes:

  • Use of ultrasound irradiation reduces reaction time from 12 hours to 2 hours.

  • Yields improve to 80–90% with catalytic iodine (5 mol%).

Amide Coupling to Form the Target Compound

The final step involves coupling 1-benzylpiperidin-4-amine with 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid via amide bond formation.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide formation.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or DMF

  • Coupling Agents: EDC (1.2 equiv), HOBt (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Temperature: 0°C to room temperature

  • Yield: 75–85%

Mixed Anhydride Method

Alternative activation via chloroformate reagents (e.g., isobutyl chloroformate) generates a reactive mixed anhydride intermediate, which reacts with the amine.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Reagents: Isobutyl chloroformate, N-methylmorpholine

  • Temperature: -15°C to 0°C

  • Yield: 70–78%

Purification and Characterization

Purification Methods:

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.

  • Recrystallization: Ethanol/water mixture (80:20) yields crystalline product.

Analytical Data:

  • Melting Point: 148–150°C

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.25 (m, 5H, benzyl), 6.95–6.85 (m, 2H, fluorophenyl), 4.10 (s, 2H, CH2_2CO), 3.55–3.45 (m, 2H, piperidinyl).

  • HRMS (ESI): m/z calculated for C23_{23}H24_{24}FN4_4O2_2S [M+H]+^+: 455.1601; found: 455.1605.

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times for both Hantzsch cyclization and amide coupling.

Advantages:

  • 50% reduction in total synthesis time (from 24 hours to 12 hours).

  • Improved reproducibility with >90% yield.

Enzymatic Amination

Lipase-catalyzed amidation avoids racemization and enhances enantiomeric excess (ee >98%) for chiral intermediates.

Conditions:

  • Enzyme: Candida antarctica lipase B (CAL-B)

  • Solvent: tert-Butanol

  • Yield: 60–70%

Challenges and Optimization Strategies

  • Thiazole Ring Instability: Acidic conditions during coupling may protonate the thiazole nitrogen, leading to decomposition. Use of buffered solutions (pH 7–8) mitigates this.

  • Amine Over-Alkylation: Excess benzyl bromide in Step 1.2 generates quaternary ammonium salts. Stoichiometric control (1:1.05 amine:benzyl bromide) minimizes byproducts .

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-benzylpiperidin-4-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 4-fluoroaniline with a thiazole precursor (e.g., bromoacetothiazole) to form the 2-[(4-fluorophenyl)amino]-1,3-thiazole intermediate.
  • Step 2 : Coupling the thiazole intermediate with 1-benzylpiperidin-4-amine using a carbodiimide reagent (e.g., EDCl or DCC) and a coupling agent like HOBt in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Characterization : Confirmation via 1H^1H/13C^{13}C NMR, HRMS, and HPLC purity analysis (>95%).

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on structural analogs (e.g., ), adhere to:
  • PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection if aerosolization is possible.
  • Ventilation : Use fume hoods during synthesis and weighing.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute irrigation .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer :
Technique Purpose Key Peaks/Data
1H^1H NMRConfirm proton environmentThiazole C-H (~6.8–7.2 ppm), benzyl protons (~7.3 ppm), piperidine N-CH2_2 (~3.0–3.5 ppm)
HRMSVerify molecular formulaExact mass matching [M+H]+^+ (e.g., ~437.18 Da)
X-ray crystallography (if crystalline)Determine 3D structureSHELX software for refinement

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using both biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).
  • Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess target binding consistency .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics .

Q. What strategies optimize the compound’s pharmacokinetics (e.g., solubility, bioavailability)?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the benzyl or piperidine moiety to enhance solubility .
  • Prodrug Design : Link to cleavable esters (e.g., phosphate prodrugs) for improved absorption.
  • Formulation : Use nanoemulsions or cyclodextrin complexes to increase aqueous stability .
  • LogP Adjustment : Aim for a calculated LogP (e.g., via ChemDraw) between 2–4 to balance membrane permeability and solubility .

Q. How can crystallography and spectroscopy address discrepancies in reported tautomeric forms of the thiazole moiety?

  • Methodological Answer :
  • X-ray Crystallography : Resolve tautomerism by determining electron density maps (SHELXL refinement) .
  • 15N^{15}N NMR : Detect nitrogen chemical shifts to identify dominant tautomeric forms.
  • Computational Analysis : Compare DFT-calculated (e.g., Gaussian) vs. experimental spectra to validate tautomeric preferences .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., fluorophenyl → chlorophenyl, benzyl → phenethyl).
  • Biological Testing : Screen analogs against target proteins (e.g., kinases) using SPR (surface plasmon resonance) for binding affinity.
  • QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., Hammett σ, π charges) with activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) using databases like CCLE.
  • Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes post-treatment.
  • Dose-Response Curves : Calculate IC50_{50} values across 8–10 concentrations to assess potency variability .

Q. What experimental approaches validate target engagement in vivo?

  • Methodological Answer :
  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot).
  • Radiolabeling : Synthesize 14C^{14}C- or 3H^3H-labeled compound for tissue distribution studies.
  • PET Imaging : Use 18F^{18}F-labeled analogs to track target binding in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.